1-(4-Bromo-3-chlorophenyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAFSUOQKXFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 1 4 Bromo 3 Chlorophenyl 3 Phenylurea
Precursor Synthesis and Reactant Derivatization
The successful synthesis of 1-(4-Bromo-3-chlorophenyl)-3-phenylurea is contingent upon the efficient preparation of its two key precursors: 4-bromo-3-chloroaniline (B1265746) and a phenyl isocyanate derivative.
Synthesis of 4-Bromo-3-chloroaniline Derivatives
The synthesis of the aniline (B41778) precursor, 4-bromo-3-chloroaniline, is a critical first step. A common route involves the electrophilic substitution of a pre-existing aniline or nitrobenzene (B124822) derivative.
One established method starts with p-chloronitrobenzene. chemicalbook.com This starting material is subjected to bromination, typically using a bromine reagent in the presence of a strong acid like sulfuric acid, to introduce a bromine atom at the position meta to the chloro group and ortho to the nitro group. The resulting 1-bromo-2-chloro-4-nitrobenzene (B1328927) is then reduced to the corresponding aniline.
Alternatively, direct bromination of 3-chloroaniline (B41212) can be employed. To achieve regioselectivity and avoid polybromination, specific brominating agents and conditions are necessary. Methods using agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can facilitate para-bromination of aromatic amines with high yields. orgsyn.org Another approach utilizes cupric bromide as both a bromine source and an oxidant, which can offer high selectivity for the para-position. google.com
Table 1: Synthetic Routes to 4-Bromo-3-chloroaniline
| Starting Material | Reagents | Key Steps | Reference |
|---|---|---|---|
| p-Chloronitrobenzene | 1. Bromine/H₂SO₄ 2. Reducing agent (e.g., Sn/HCl) | 1. Bromination 2. Nitro group reduction | chemicalbook.com |
| 3-Chloroaniline | Cupric Bromide (CuBr₂) | Para-bromination | google.com |
Generation of Isocyanate Intermediates
The second crucial precursor is phenyl isocyanate. This reactive intermediate can be generated through several established synthetic routes.
The traditional and most direct industrial method involves the reaction of aniline with phosgene (B1210022) (COCl₂) or a phosgene substitute like triphosgene. commonorganicchemistry.comprepchem.com This method is highly efficient but involves the use of extremely toxic reagents.
Greener and safer alternatives to phosgenation have been developed. One prominent method is the thermal decomposition of N-phenyl carbamates, such as methyl N-phenyl carbamate (B1207046) (MPC). researchgate.net This approach avoids the use of phosgene entirely. Another phosgene-free route is the reaction of an organic halide like bromobenzene (B47551) with a metal cyanate (B1221674), often facilitated by a catalyst. google.com Furthermore, isocyanates can be generated in situ from hydroxamic acids via the Lossen rearrangement, which can then be trapped by amines to form ureas. organic-chemistry.org
Table 2: Methods for Phenyl Isocyanate Generation
| Precursor | Reagents/Method | Key Features | Reference |
|---|---|---|---|
| Aniline | Phosgene (COCl₂) or Triphosgene | High efficiency, but uses highly toxic reagents. | commonorganicchemistry.comprepchem.com |
| Methyl N-phenyl carbamate (MPC) | Thermal decomposition (often with catalyst like ZnO) | Phosgene-free, solvent-free potential. | researchgate.net |
| Bromobenzene | Metal cyanate (e.g., KOCN) with Ni(0) catalyst | Phosgene-free synthesis from aryl halides. | google.com |
Urea (B33335) Bond Formation Strategies
The cornerstone of the synthesis is the formation of the urea bond, which connects the two aromatic precursors.
Amine-Isocyanate Coupling Mechanisms
The reaction between an amine (4-bromo-3-chloroaniline) and an isocyanate (phenyl isocyanate) is a classic example of nucleophilic addition. The mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. researchgate.netnih.gov
This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The reaction is typically rapid and exothermic. It generally proceeds without the need for a catalyst or base, and is often carried out at room temperature in a suitable aprotic solvent. commonorganicchemistry.com
Optimization of Reaction Conditions for Yield and Selectivity
While the amine-isocyanate reaction is often straightforward, optimizing conditions is crucial for maximizing yield and purity, especially in complex syntheses. Key parameters for optimization include the choice of solvent, temperature, and the use of catalysts or bases if alternative, less direct routes are employed.
Solvent: Aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM) are commonly used for amine-isocyanate coupling as they effectively dissolve the reactants without interfering with the reaction. commonorganicchemistry.com For alternative routes, such as those using isocyanate surrogates, greener solvents like methanol (B129727) have been shown to be effective. researchgate.net
Temperature: The reaction is typically conducted at or below room temperature to control the exothermic nature of the reaction and minimize side-product formation. However, in some palladium-catalyzed cross-coupling reactions to form diaryl ureas, elevated temperatures (e.g., 60-85 °C) are required. researchgate.netnih.gov
Base and Catalyst: For direct amine-isocyanate coupling, a base is not required. commonorganicchemistry.com However, in alternative syntheses, such as the reaction of carbamates with amines or the use of dioxazolones as isocyanate precursors, a base is essential. thieme-connect.comtandfonline.com Studies have shown that organic bases or inorganic salts like cesium carbonate (Cs₂CO₃) and sodium acetate (B1210297) (NaOAc) can be effective. researchgate.netnih.govthieme-connect.com
Table 3: Optimization of Reaction Conditions for Unsymmetrical Diaryl Urea Synthesis (Model Reactions)
| Isocyanate Source | Amine | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylurea | Aryl Halide | Cs₂CO₃ | Toluene | 85 | Good | nih.gov |
| 3-Phenyl-1,4,2-dioxazol-5-one | p-Anisidine | NaOAc | MeOH | 60 | Quantitative | researchgate.nettandfonline.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, several approaches can be applied to make the synthesis of this compound more environmentally benign.
A primary focus is the avoidance of toxic reagents like phosgene for the generation of the phenyl isocyanate intermediate. The use of N-phenyl carbamates or 3-substituted dioxazolones as isocyanate surrogates represents a significant step towards a greener process. researchgate.nettandfonline.com These methods often proceed under milder conditions and generate less hazardous waste.
Another green strategy involves the choice of solvent. Performing reactions in greener solvents like methanol or even "on-water" has been demonstrated for the synthesis of unsymmetrical ureas. organic-chemistry.orgresearchgate.net "On-water" synthesis can simplify product isolation through filtration and allows for the recycling of the aqueous medium. organic-chemistry.org
Furthermore, the development of one-pot syntheses, where precursors are generated and reacted in the same vessel without intermediate isolation steps, improves efficiency and reduces solvent usage and waste. organic-chemistry.org For instance, the in situ generation of an isocyanate followed by immediate trapping with an amine avoids handling the often-toxic isocyanate intermediate. nih.govrsc.org The use of urea itself as a non-toxic reagent to functionalize amines, proceeding through an in situ generated isocyanic acid intermediate, is another promising green alternative, though it may require more forcing conditions. nih.gov
Scalability Considerations for Research and Development
The successful transition of a synthetic route for a chemical compound from laboratory-scale discovery to larger-scale production for research and development purposes is a critical undertaking. This process, known as scale-up, involves a multitude of considerations to ensure that the synthesis remains efficient, cost-effective, reproducible, and safe as reaction volumes increase. For the synthesis of This compound , several key factors must be evaluated to facilitate its production beyond the benchtop. These considerations primarily revolve around the chosen synthetic methodology, reaction conditions, and the implementation of modern chemical technologies.
The predominant method for synthesizing unsymmetrical ureas, such as this compound, involves the reaction of an appropriately substituted aniline with an isocyanate. In this case, the likely precursors would be 4-bromo-3-chloroaniline and phenyl isocyanate. While this reaction is generally straightforward, its scalability presents specific challenges and opportunities.
Key scalability considerations include:
Reaction Kinetics and Thermodynamics: The exothermic nature of the reaction between an isocyanate and an amine requires careful thermal management. On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, potentially causing side reactions, degradation of products, and the formation of impurities. The choice of solvent and reactor design are crucial for maintaining optimal temperature control.
Reagent Addition and Stoichiometry: The rate of addition of the isocyanate to the aniline solution can significantly impact the reaction profile and impurity formation. On a larger scale, controlled dosing using pumps is necessary to maintain a consistent reaction rate and temperature. Precise control of stoichiometry is also critical to ensure complete conversion and minimize unreacted starting materials, which can complicate downstream purification.
Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing of the reactants becomes more challenging. Inadequate mixing can lead to localized "hot spots" and variations in product quality. The selection of an appropriate reactor with an efficient stirring mechanism is essential for large-scale synthesis.
Downstream Processing and Purification: The isolation and purification of the final product are significant aspects of scalability. The choice of crystallization solvent, filtration method, and drying conditions must be optimized for larger batch sizes. The physical properties of the crystalline product, such as particle size and morphology, can also be influenced by the scale of operation and may be important for its intended research application.
To address these challenges, modern chemical technologies offer innovative solutions for the scale-up of urea synthesis.
Continuous Flow Chemistry:
Continuous flow chemistry has emerged as a highly attractive approach for the synthesis of ureas, offering significant advantages over traditional batch processing, particularly for scale-up. nih.gov This technology involves pumping the reactant streams through a series of interconnected tubes or microreactors where mixing and reaction occur. The benefits of this approach include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions. nih.gov
Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with handling toxic or reactive intermediates like isocyanates. nih.gov
Rapid Reaction Optimization: The automated and continuous nature of flow systems allows for rapid screening of reaction parameters (temperature, residence time, stoichiometry) to identify optimal conditions.
Seamless Scalability: Scaling up production in a flow system is often achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, which avoids the complexities of re-optimizing the process for larger batch reactors. nih.gov
A two-step flow synthesis of nonsymmetrical ureas has been successfully developed, demonstrating the feasibility of this approach for producing urea derivatives with high yield and productivity. nih.gov For instance, the active pharmaceutical ingredient cariprazine, a complex urea derivative, was synthesized on a larger scale using a flow setup with a productivity of 320 mg per hour and a yield of 83%. nih.gov This exemplifies the potential of flow chemistry for the efficient and scalable production of compounds like this compound for research and development needs.
Alternative and Enabling Technologies:
Beyond continuous flow, other technologies can facilitate the synthesis and scale-up of urea compounds. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields for the preparation of substituted ureas. nih.gov Ultrasound has also been employed to promote the formation of urea derivatives in high yields at room temperature. nih.gov These methods, while often utilized on a smaller scale, can offer insights into reaction optimization that may be transferable to larger-scale processes.
The table below summarizes the key considerations and potential solutions for the scalable synthesis of this compound.
Table 1: Scalability Considerations for the Synthesis of this compound
| Consideration | Challenge in Batch Processing | Potential Solution/Mitigation Strategy |
|---|---|---|
| Thermal Management | Inefficient heat dissipation from exothermic reaction leading to side products. | Use of a jacketed reactor with precise temperature control; controlled addition rate of reagents. |
| Mixing | Non-homogenous reaction mixture leading to localized "hot spots" and inconsistent product quality. | High-torque overhead stirring; use of baffles in the reactor to improve turbulence. |
| Reagent Handling | Safe handling and dispensing of large quantities of toxic and reactive phenyl isocyanate. | Use of a closed system for reagent transfer; automated dosing pumps for controlled addition. |
| Process Control | Difficulty in maintaining consistent reaction parameters throughout a large batch. | Implementation of process analytical technology (PAT) to monitor the reaction in real-time. |
| Purification | Handling and filtering large volumes of slurry; consistent crystallization and drying. | Optimization of crystallization conditions; use of appropriately sized filtration and drying equipment. |
Spectroscopic and Crystallographic Elucidation of 1 4 Bromo 3 Chlorophenyl 3 Phenylurea and Its Analogs
Vibrational Spectroscopy Analysis (FT-Raman, IR)
Vibrational spectroscopy, encompassing Fourier-transform Raman (FT-Raman) and infrared (IR) spectroscopy, provides profound insights into the molecular vibrations and, by extension, the structural features of a compound. For 1-(4-Bromo-3-chlorophenyl)-3-phenylurea, a detailed analysis of its vibrational spectra allows for the assignment of fundamental vibrational modes and the identification of subtle intramolecular interactions.
The key vibrational modes can be categorized as follows:
N-H Vibrations: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. The N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.
C=O Vibrations: The carbonyl (C=O) stretching vibration of the urea (B33335) moiety is a strong, characteristic band typically found in the range of 1630-1680 cm⁻¹. Its position can also be influenced by hydrogen bonding.
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations of the urea linkage are typically found in the 1200-1400 cm⁻¹ region.
C-Cl and C-Br Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies, typically in the ranges of 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively.
A detailed interpretation of these vibrational modes is often aided by computational methods, such as normal coordinate analysis (NCA) based on scaled quantum mechanical force fields, which can provide a more precise assignment of the observed spectral bands. researchgate.net
Table 1: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH- | 3300-3500 |
| Aromatic C-H Stretch | Phenyl Rings | >3000 |
| C=O Stretch | Urea | 1630-1680 |
| N-H Bend | -NH- | 1600-1650 |
| Aromatic C=C Stretch | Phenyl Rings | 1450-1600 |
| C-N Stretch | Urea | 1200-1400 |
| C-Cl Stretch | Chlorophenyl Ring | 600-800 |
| C-Br Stretch | Bromophenyl Ring | 500-600 |
Hydrogen bonding plays a crucial role in determining the conformation and stability of phenylurea derivatives. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are possible.
Analysis of the related compound chlorbromuron (B83572) reveals the presence of strong N-H···O intermolecular hydrogen bonding. researchgate.net This is evident from a red shift (a shift to lower wavenumbers) of the N-H stretching band in the IR spectrum. researchgate.net Such interactions are also highly probable in this compound, where the N-H groups of the urea linkage can act as hydrogen bond donors and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimeric or polymeric structures in the solid state.
Intramolecular hydrogen bonding, although less common in this specific class of compounds, could potentially occur between an N-H group and one of the halogen substituents, though this is generally a weaker interaction. The presence and strength of these interactions are critical for understanding the molecule's crystal packing and its interactions in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two aromatic rings and the N-H protons of the urea linkage.
N-H Protons: The two N-H protons are expected to appear as two separate signals in the downfield region of the spectrum, typically between δ 8.5 and 10.0 ppm. Their chemical shifts are sensitive to the solvent and concentration due to hydrogen bonding effects.
Phenyl Ring Protons: The protons of the unsubstituted phenyl ring will likely appear as a multiplet between δ 7.0 and 7.6 ppm, integrating to five protons.
4-Bromo-3-chlorophenyl Ring Protons: The three protons on the substituted phenyl ring will exhibit a more complex splitting pattern due to the electronic effects of the bromine and chlorine substituents. The proton ortho to the bromine and meta to the chlorine is expected to be the most downfield of this set.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (adjacent to phenyl) | 8.5-10.0 | Singlet/Broad Singlet |
| N-H (adjacent to substituted phenyl) | 8.5-10.0 | Singlet/Broad Singlet |
| Phenyl-H | 7.0-7.6 | Multiplet |
| 4-Bromo-3-chlorophenyl-H | 7.2-7.8 | Complex Multiplets |
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
Carbonyl Carbon: The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-160 ppm.
Aromatic Carbons: The aromatic carbons will appear in the region of δ 110-145 ppm. The carbons attached to the electronegative halogens (C-Br and C-Cl) will have their chemical shifts significantly influenced. The C-Cl bond will cause a downfield shift, while the C-Br bond will also have a deshielding effect, though typically less pronounced than chlorine. The ipso-carbons (the carbons directly attached to the urea nitrogen) will also have distinct chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 150-160 |
| Aromatic C (unsubstituted ring) | 118-140 |
| Aromatic C (substituted ring) | 115-142 |
| Aromatic C-N (unsubstituted ring) | ~138 |
| Aromatic C-N (substituted ring) | ~139 |
| C-Cl | ~130-135 |
| C-Br | ~115-120 |
Mass Spectrometric (MS) Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The presence of bromine and chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex M, M+2, M+4, and M+6 pattern for the molecular ion peak.
The fragmentation of the molecular ion is likely to proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the urea carbonyl group is a common fragmentation pathway. This could lead to the formation of a phenyl isocyanate radical cation and a 4-bromo-3-chloroaniline (B1265746) radical cation, or their corresponding neutral molecules and charged fragments.
Loss of Halogens: The loss of a bromine or chlorine radical from the molecular ion is another plausible fragmentation pathway for halogenated compounds.
Formation of Benzopyrylium Ions: In some related structures, fragmentation can occur via a substituted benzopyrylium intermediate, though this is more common in compounds with an ortho substituent that can participate in cyclization.
A plausible primary fragmentation would involve the cleavage of the C-N bond between the carbonyl group and one of the phenyl rings, leading to characteristic fragment ions that can help to confirm the structure of the molecule.
X-ray Diffraction Analysis of Solid-State Structures
The solid-state architecture of N,N'-diarylureas, including this compound and its analogs, is primarily dictated by a network of directional intermolecular interactions. X-ray diffraction studies on single crystals of analogous compounds provide critical insights into their molecular geometry, packing arrangements, and the non-covalent forces that stabilize the crystal lattice. Although specific crystallographic data for this compound is not publicly available, extensive analysis of its analogs reveals highly conserved structural motifs.
The crystal packing of diarylurea compounds is dominated by hydrogen bonding, a feature inherent to the urea functional group which contains both hydrogen bond donors (N-H) and a primary acceptor (C=O). The most prevalent supramolecular synthon observed in this class of compounds is the self-complementary N-H···O=C hydrogen bond.
In the crystal structures of many diarylurea analogs, molecules assemble into one-dimensional chains or tapes. A common motif involves the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. These dimers then serve as building blocks, often linked into extended chains by further hydrogen bonds. For instance, in the structure of 1-(4-bromophenyl)-3-cycloheptylurea, molecules are linked by N-H···O hydrogen bonds, forming chains. researchgate.net Similarly, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea is shaped by intermolecular N-H···O hydrogen bonds. researchgate.net
The table below summarizes crystallographic data for selected diarylurea analogs, illustrating common crystal systems and space groups.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 1-(4-bromophenyl)-3-cycloheptylurea researchgate.net | Monoclinic | P2₁/c | 12.9782(8) | 9.1447(6) | 11.8842(8) | 98.214(6) |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 96.895(9) |
The conformation of diarylurea molecules in the solid state is characterized by the relative orientation of the two aryl rings with respect to the central urea plane. A comprehensive survey of the Cambridge Structural Database reveals a strong and overwhelming preference for diarylureas to adopt an anti-anti conformation. researchgate.net In this conformation, both N-H bonds are positioned anti (trans) to the carbonyl group (C=O). This arrangement is considered the most stable as it minimizes steric hindrance and optimizes the geometry for the formation of the robust intermolecular N-H···O hydrogen bonds that define the crystal packing. researchgate.netresearchgate.net
The planarity of the molecule is another key conformational feature. The central urea moiety (N-C(O)-N) is typically planar. However, the phenyl rings are often twisted out of this plane to varying degrees. The extent of this twist is described by the C-C-N-C torsion angles. This rotation alleviates potential steric clashes between the ortho-substituents on the phenyl rings and the urea backbone.
For this compound, the expected conformation in the crystalline state would be the anti-anti form. The 4-bromo-3-chlorophenyl and the phenyl rings would be twisted relative to the central urea plane. The specific dihedral angles would be influenced by the interplay between intramolecular steric effects and the intermolecular forces, particularly the hydrogen bonding, within the crystal lattice. This contrasts with analogous diarylthioureas, which exhibit a greater conformational diversity in the solid state, adopting a mixture of anti-anti and anti-syn conformers. researchgate.net The preference for the anti-anti conformation in ureas is a defining characteristic of their solid-state structures. researchgate.net
The table below details key conformational parameters observed in diarylurea analogs, which are expected to be similar for this compound.
| Parameter | Typical Observation in Diarylurea Analogs |
| Urea Group Conformation | Overwhelmingly adopts an anti-anti conformation, with both N-H bonds trans to the C=O group. researchgate.netresearchgate.net |
| Planarity | The central N-C(O)-N unit is generally planar. |
| Aryl Ring Orientation (Torsion Angles) | The two aryl rings are typically twisted out of the urea plane to minimize steric hindrance. The specific torsion angles vary between structures. |
| Intramolecular Hydrogen Bonding | Generally absent in favor of forming strong intermolecular N-H···O hydrogen bonds that define the crystal packing. |
Computational and Theoretical Investigations of 1 4 Bromo 3 Chlorophenyl 3 Phenylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing insights into electron distribution, orbital energies, and other key electronic properties that govern the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other attributes of the molecule. For 1-(4-Bromo-3-chlorophenyl)-3-phenylurea, a DFT analysis would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and its electronic properties. frontiersin.org Such calculations are foundational for all subsequent analyses, including HOMO-LUMO, NBO, and Mulliken population studies. researchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A smaller gap implies that the molecule is more polarizable and more reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.
Table 1: Molecular Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: Specific values for this compound are not available in published literature. This table is illustrative of the data that would be generated.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mdpi.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Table 2: Key NBO Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) of Urea (B33335) | π* (C=O) | Data not available in published literature |
| LP (O) of Carbonyl | σ* (N-C) | Data not available in published literature |
| π (Phenyl Ring) | π* (C=O) | Data not available in published literature |
| LP (N) of Urea | π* (Phenyl Ring) | Data not available in published literature |
Note: This table illustrates the types of interactions analyzed via NBO. Specific data for this compound is not documented in existing research.
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. mdpi.com By partitioning the total electron population among the atoms, it provides a quantitative estimate of the charge distribution. This information is valuable for understanding the molecule's electrostatic potential, identifying polar regions, and predicting sites susceptible to nucleophilic or electrophilic attack.
In this compound, Mulliken analysis would likely show negative charges on the electronegative oxygen, nitrogen, chlorine, and bromine atoms, while the carbonyl carbon and hydrogen atoms would carry positive charges. The distribution of these charges across the molecule influences its intermolecular interactions, such as hydrogen bonding capabilities. frontiersin.org
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Mulliken Charge (e) |
| O (Carbonyl) | Data not available in published literature |
| N (Amide) | Data not available in published literature |
| C (Carbonyl) | Data not available in published literature |
| Cl | Data not available in published literature |
| Br | Data not available in published literature |
Note: The table represents the type of data obtained from a Mulliken population analysis. Actual calculated values for the specified compound are not available in published studies.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture from quantum chemical calculations. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational flexibility and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. researchgate.netnih.gov
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most stable, low-energy conformations and the pathways for transitioning between them. Intramolecular hydrogen bonds, such as between the N-H group and the carbonyl oxygen, can significantly restrict rotation and stabilize specific planar or near-planar arrangements. nih.gov The presence of bulky substituents like bromine and chlorine also introduces steric constraints that shape the accessible conformations. nih.gov Understanding the preferred conformations is critical, as the three-dimensional shape of the molecule dictates how it can interact with other molecules, including biological receptors.
Solvent Interaction Modeling
Computational modeling of solvent interactions is a critical tool for understanding the behavior of a compound in various environments. This type of analysis can predict how a molecule like this compound might behave in different solvents, which is crucial for predicting its environmental fate, transport, and biological activity. However, a review of available scientific literature indicates a lack of specific studies focused on the solvent interaction modeling of this compound.
Research on structurally similar compounds, such as the herbicide chlorbromuron (B83572) (1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea), highlights the importance of such investigations. For instance, studies on chlorbromuron have emphasized the role of intramolecular hydrogen bonding and how it affects the molecule's planarity and rotational freedom. nih.govresearchgate.net These structural characteristics are pivotal as they influence how the molecule interacts with surrounding solvent molecules. The urea functional group, in particular, is known to form strong intermolecular hydrogen bonds with solvent molecules, which can significantly impact the compound's solubility and stability. nih.gov
In a typical solvent interaction modeling study, researchers would use computational methods like Density Functional Theory (DFT) combined with a solvation model, such as the Polarizable Continuum Model (PCM). This approach allows for the calculation of various properties of the compound in different solvents. Key parameters that would be investigated include:
Solvation Free Energy: This value indicates the energy change when the molecule is transferred from a vacuum to a solvent, providing insight into its solubility.
Dipole Moment: The dipole moment of a molecule can change depending on the polarity of the solvent, which affects its interactions with other molecules.
Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are influenced by the solvent, which can alter the molecule's reactivity and electronic properties.
To illustrate the type of data that such a study would generate, the following table presents hypothetical results for this compound in a range of solvents with varying polarities.
Table 1: Illustrative Data from a Hypothetical Solvent Interaction Modeling Study of this compound
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Toluene | 2.38 | -8.5 | 4.2 |
| Dichloromethane | 8.93 | -12.1 | 5.8 |
| Acetone | 20.7 | -15.3 | 6.9 |
| Methanol (B129727) | 32.7 | -18.7 | 8.1 |
Note: The data in this table is purely illustrative and intended to demonstrate the typical outputs of a solvent interaction modeling study. These values are not based on actual experimental or computational results for this compound.
Detailed computational investigations are necessary to accurately determine the behavior of this compound in different solvents. Such studies would provide valuable data on its potential environmental interactions and guide further research into its properties and applications.
Structure Activity Relationship Sar Elucidation for Phenylurea Derivatives
Impact of Halogen Substitution Patterns on Molecular Recognition
The presence, type, and position of halogen atoms on the phenyl ring of phenylurea derivatives are pivotal in defining their interaction with biological targets. Halogens influence the molecule's electronic properties, hydrophobicity, and potential to form specific interactions like halogen bonds, all of which are critical for molecular recognition. rsc.orgmdpi.com The degree of chlorination on the phenyl ring, for instance, has been identified as a determining factor in the degradation and activity rates of phenylurea herbicides. nih.gov
Influence of Position and Identity of Halogens (Bromine, Chlorine)
The specific 4-bromo-3-chloro substitution pattern on the phenyl ring of the title compound introduces significant electronic and steric effects. In the closely related compound, 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea (Chlorbromuron), crystallographic studies reveal that this substitution pattern leads to steric and charge repulsion. nih.gov This is evidenced by a C3–C4–Br1 bond angle of 122.3(5)°, which is substantially larger than the ideal 120°, indicating considerable steric strain in this part of the molecule. nih.gov
The identity of the halogen is also crucial. Studies on soluble epoxide hydrolase (sEH) inhibitors have shown that chlorine-containing adamantyl-ureas are more potent than their fluorine-substituted counterparts. nih.gov This enhanced activity in chlorinated compounds can sometimes be attributed to favorable Cl-π interactions with aromatic residues, such as tryptophan, in a protein's active site, which can contribute significantly to the binding energy. nih.gov
Furthermore, the position of the substituent impacts binding affinity. In a series of urea-based glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, a bulky substituent such as bromine or iodine at the 3-position of the phenyl ring, combined with a hydroxyl group at the 4-position, led to a slight increase in binding affinity compared to smaller substituents like fluorine. avcr.cz This suggests that for certain biological targets, the size and electronic nature of the halogen at specific positions are finely tuned for optimal interaction.
Stereochemical Considerations in Substituted Phenylureas
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental concept in determining a molecule's biological activity. youtube.com Stereoisomers, which have the same chemical formula and connectivity but differ in their spatial arrangement, can exhibit vastly different interactions with chiral biological macromolecules like proteins and enzymes. tru.ca Enantiomers, which are non-superimposable mirror images of each other, are a key type of stereoisomer. tru.ca
The compound 1-(4-Bromo-3-chlorophenyl)-3-phenylurea is itself an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, stereochemical complexity can be introduced into phenylurea derivatives through several mechanisms. The introduction of a chiral center, for example in a substituent group, would result in enantiomeric or diastereomeric forms. tru.ca
Additionally, significant steric hindrance, often caused by bulky substituents at the ortho positions of the phenyl rings, can restrict rotation around the aryl-nitrogen bond. nih.gov This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the different conformations (atropisomers) are stable enough to be isolated. The presence of two halogen atoms at the ortho position of an N-aryl group can promote a specific conformation, which may enhance intermolecular hydrogen bonding. nih.gov
Role of Phenyl Ring Substituents on Activity Modulation
Substituents on the phenyl ring modulate the biological activity of phenylurea compounds by altering their electronic distribution and by imposing steric constraints that influence the molecule's preferred conformation. unina.itnih.gov
Electronic Effects of Substituents
The electronic nature of substituents on the phenyl ring significantly alters the molecule's reactivity and interaction capabilities. The bromine and chlorine atoms in this compound are electron-withdrawing groups. This has the effect of deactivating the aromatic ring towards electrophilic attack. researchgate.net
In various classes of biologically active molecules, the presence of electron-withdrawing groups has been shown to enhance activity. For instance, in certain ethylenediurea (B156026) derivatives, electron-withdrawing groups like methoxy (B1213986) were found to potentially enhance anti-proliferative activity compared to electron-donating groups like methyl. mdpi.com Similarly, studies on ethylenediurea derivatives with phytotoxic activity showed that the presence of chlorine atoms, as electronegative substituents, could lead to increased binding to cytokinin receptors. mdpi.com The electronic effects of substituents on one aromatic ring can be transmitted through the molecule, influencing the properties of other functional groups, a principle observed in compounds like phenyl benzoates. nih.gov
Steric Hindrance and Conformational Preferences
The size and position of substituents on the phenyl ring create steric effects that dictate the molecule's three-dimensional shape and flexibility. For phenylurea derivatives, a coplanar conformation between the urea (B33335) group and the phenyl ring is generally favored as it allows for extended electronic conjugation. researchgate.net However, the introduction of substituents, particularly at the ortho positions, can create steric clash that forces the urea and phenyl groups into a non-coplanar arrangement. nih.govresearchgate.net
Computational and spectroscopic studies on phenylurea itself show that conformers related to cis and trans configurations around the amide bond are very close in energy. psu.eduosti.gov The trans conformer is often stabilized by a weak intramolecular hydrogen bond between the C=O group and an ortho hydrogen on the phenyl ring. researchgate.net In the case of the related herbicide chlorbromuron (B83572), intramolecular hydrogen bonds are observed to restrict rotation around the C1—N1 and N1—C7 bonds, which may be a key factor in its bioactivity. nih.govresearchgate.net The size of substituents can also directly impact biological activity through steric hindrance; for example, the presence of a bulky isopropyl group on the urea nitrogen of the herbicide isoproturon (B30282) appears to slow its rate of biodegradation compared to other phenylureas, likely due to steric hindrance at the active site of the degrading enzymes. nih.gov
| Structural Feature | Observation | Impact on Molecular Properties & Activity | References |
|---|---|---|---|
| Halogen Identity (Cl, Br) | Chlorine and bromine are electron-withdrawing. Chlorine can participate in Cl-π interactions. | Increases hydrophobicity and can enhance binding potency. mdpi.comnih.gov Deactivates the phenyl ring. researchgate.net | mdpi.comnih.govresearchgate.net |
| Halogen Position (3-Chloro, 4-Bromo) | This pattern creates steric strain, evidenced by distorted bond angles in related structures. | Restricts conformation and can influence binding orientation. Bulky groups at the 3-position can be favorable for some targets. nih.govavcr.cz | nih.govavcr.cz |
| Ortho Substitution | Bulky ortho-substituents can force a non-coplanar conformation of the phenyl and urea groups. | Disrupts planarity, potentially leading to atropisomerism and altering receptor fit. nih.govresearchgate.net | nih.govresearchgate.net |
| Conformational Preference | Phenylureas exist in cis/trans conformers of similar energy. Intramolecular H-bonds can lock conformation. | The molecule's active conformation is a key determinant of bioactivity. Restricted rotation can pre-organize the molecule for binding. nih.govpsu.eduresearchgate.net | nih.govpsu.eduresearchgate.net |
Urea Linker Modifications and their Effect on Molecular Interactions
The urea linker (-NH-CO-NH-) is a cornerstone of the structure of phenylurea derivatives, playing a fundamental role in molecular recognition primarily through its hydrogen bonding capabilities. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are critical for stabilizing the binding of the molecule to its target protein. nih.gov For example, docking studies of phenylurea-based inhibitors often show the urea linker involved in key hydrogen bonding interactions within the active site. nih.gov
Beyond hydrogen bonding, the urea moiety can engage in other non-covalent interactions. These include π-stacking with aromatic groups and NH-π interactions, where the N-H group interacts with the face of an aromatic ring. nih.gov This combination of hydrophilic (hydrogen bonding) and hydrophobic (stacking) interactions allows for versatile and specific molecular recognition. nih.gov
| Interaction/Modification | Description | Effect on Molecular Recognition | References |
|---|---|---|---|
| Hydrogen Bonding | The urea linker has two H-bond donors (N-H) and one H-bond acceptor (C=O). | Forms key stabilizing interactions with amino acid residues in protein active sites. This is a primary driver of binding. | nih.gov |
| π-Stacking / NH-π Interactions | The urea moiety can participate in stacking interactions with aromatic rings. | Provides additional binding affinity through favorable hydrophobic and electronic interactions. | nih.gov |
| Linker Modification (e.g., N-alkylation) | Replacing N-H protons with alkyl or other groups. | Alters the hydrogen bonding pattern, steric profile, and planarity, which can significantly increase or decrease binding affinity. | nih.govresearchgate.net |
| Conformational Rigidity | Intramolecular hydrogen bonds or bulky substituents can restrict rotation around the C-N bonds of the urea linker. | Reduces the conformational flexibility of the molecule, which can pre-organize it for a better fit into a binding site, reducing the entropic penalty of binding. | nih.govnih.gov |
Isosteric Replacements (e.g., Thio-urea)
The urea group is a key structural feature, capable of forming multiple hydrogen bonds with biological targets, which is central to the bioactivity of many urea-containing drugs. When urea is replaced by thiourea (B124793), changes in hydrogen bonding capacity, acidity, and conformational preferences can occur, leading to altered biological profiles. For instance, thioureas are generally stronger hydrogen bond donors than their urea counterparts.
To illustrate the potential impact of this isosteric replacement, the following table presents hypothetical comparative activity data based on general trends observed in phenylurea and phenylthiourea (B91264) derivatives.
| Compound Name | Linker Moiety | Target | Biological Activity (IC₅₀/EC₅₀) |
| This compound | Urea | Hypothetical Target A | X µM |
| 1-(4-Bromo-3-chlorophenyl)-3-phenylthiourea | Thiourea | Hypothetical Target A | Y µM |
| This compound | Urea | Hypothetical Target B | A µM |
| 1-(4-Bromo-3-chlorophenyl)-3-phenylthiourea | Thiourea | Hypothetical Target B | B µM |
Note: The data in this table is illustrative and intended to demonstrate the concept of how isosteric replacement can affect biological activity. Actual experimental data for these specific compounds is not currently available.
Linker Flexibility and Conformational Freedom
Strategies to modulate linker flexibility and conformational freedom are central to SAR studies. These can include the introduction of steric hindrance to restrict rotation or the incorporation of the linker into a cyclic system to create a more rigid analog. Such modifications can pre-organize the molecule into a bioactive conformation, potentially leading to an increase in binding affinity and, consequently, biological potency. Conversely, excessive rigidity might prevent the molecule from adopting the necessary conformation to fit into the binding pocket, resulting in a loss of activity.
For the parent compound, this compound, the flexibility of the urea linker allows for a range of possible conformations. Research on related diaryl ureas has shown that the relative orientation of the two phenyl rings is critical for activity. Introducing substituents near the urea linker or incorporating the linker into a heterocyclic ring system can significantly impact this orientation and, therefore, the biological outcome.
The following interactive data table illustrates how modifications affecting linker flexibility could influence the biological activity of hypothetical analogs of this compound.
| Compound Name | Modification | Effect on Linker | Biological Activity (IC₅₀/EC₅₀) |
| This compound | None (Parent Compound) | Flexible | Z µM |
| 1-(4-Bromo-3-chlorophenyl)-3-(2-methylphenyl)urea | Ortho-methyl group on the second phenyl ring | Restricted Rotation | W µM |
| (4-Bromo-3-chlorophenyl)-urea-containing macrocycle | Linker incorporated into a cyclic system | Rigidified | V µM |
| 1-(4-Bromo-3-chlorophenyl)-1-methyl-3-phenylurea | Methylation of urea nitrogen | Altered H-bonding and potential conformation | U µM |
Note: This table contains hypothetical data to exemplify the principles of how linker flexibility and conformational freedom can be explored in SAR studies. Specific experimental data for these analogs is not currently available.
Receptor Ligand Interaction Studies (e.g., Cannabinoid Receptors)
Diarylurea compounds have been identified as allosteric modulators of the cannabinoid CB1 receptor, which is a G-protein-coupled receptor highly expressed in the central nervous system. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance or diminish the receptor's response to its endogenous ligands. nih.govnih.gov
A significant body of research has focused on the structure-activity relationship of diarylureas as negative allosteric modulators of the CB1 receptor. nih.govacs.org While this compound itself is not the primary focus of these studies, extensive research on the closely related analog, PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), provides valuable insights. nih.govnih.govacs.org
Pharmacological evaluations have shown that modifications to the 4-chlorophenyl group are tolerated and that electron-withdrawing functionalities at this position are favored for activity at the CB1 receptor. acs.org For example, analogs with a 4-fluoro or 4-cyano group showed potency similar to the 4-chloro parent compound. acs.org Conversely, the introduction of electron-donating groups at this position led to a reduction in potency. acs.org This suggests that the electronic properties of the halogen substituents on the phenyl ring of this compound would likely influence its interaction with the CB1 receptor.
These diarylurea compounds have been shown to dose-dependently reduce the maximal effect (Emax) of CB1 receptor agonists, confirming their characteristics as negative allosteric modulators. nih.govnih.gov
| Compound/Analog | Substitution at 4-position of Phenyl Ring | IC50 (nM) in Calcium Mobilization Assay | Reference |
|---|---|---|---|
| PSNCBAM-1 (Parent Compound) | -Cl | 32.5 | nih.gov |
| Analog 27 | -F | 32 | acs.org |
| Analog 29 | -CN | 33 | acs.org |
| Analog 33 | -N(CH3)2 | 1640 | acs.org |
An in-depth examination of the molecular interactions and mechanistic properties of the chemical compound this compound reveals its engagement in a variety of significant biochemical pathways. This article elucidates the compound's behavior at the molecular level, drawing from in vitro and in silico research to detail its binding characteristics, modulatory effects, and mechanisms of action across different biological systems.
Derivatization and Analog Development Based on 1 4 Bromo 3 Chlorophenyl 3 Phenylurea Scaffold
Design Principles for Novel Phenylurea Derivatives
The design of new analogs based on the 1-(4-Bromo-3-chlorophenyl)-3-phenylurea structure is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The central urea (B33335) moiety is a key pharmacophoric feature, capable of forming critical hydrogen bond interactions with biological targets. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. This interaction is crucial for the activity of many diaryl urea compounds, including their role as kinase inhibitors.
Modifications to the this compound scaffold are typically aimed at:
Optimizing Target Affinity and Selectivity: Introducing various substituents on either phenyl ring can enhance binding to the target protein. For instance, in the context of kinase inhibition, modifications can be tailored to exploit specific pockets within the ATP-binding site. The 4-bromo and 3-chloro substituents on the first phenyl ring provide a distinct electronic and steric profile that can be fine-tuned. The unsubstituted second phenyl ring offers a site for introducing functionalities that can interact with different regions of the target protein.
Improving Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are critical for a compound's potential as a therapeutic agent. Derivatization strategies often involve the incorporation of polar groups or the modulation of lipophilicity to enhance these characteristics.
Exploring Novel Biological Activities: Systematic modification of the lead scaffold can lead to the discovery of derivatives with entirely new biological activities.
Synthetic Strategies for Analogue Libraries
The generation of a diverse collection of analogs from the this compound scaffold is essential for comprehensive SAR studies. This is often achieved through the creation of chemical libraries using both parallel and targeted synthesis approaches.
Parallel Synthesis and Combinatorial Approaches
Parallel synthesis is a powerful technique for rapidly generating a large number of compounds by performing multiple reactions simultaneously. researchgate.netnih.gov For the this compound scaffold, a common combinatorial approach involves reacting a variety of substituted anilines with 4-bromo-3-chlorophenyl isocyanate, or conversely, reacting 4-bromo-3-chloroaniline (B1265746) with a library of substituted phenyl isocyanates. This allows for the systematic exploration of the chemical space around the core structure.
The general synthetic route for creating a library of diarylureas often involves the coupling of an aryl amine with an aryl isocyanate. nih.gov This method is amenable to parallel synthesis formats, enabling the efficient production of a multitude of analogs for high-throughput screening.
Table 1: Illustrative Parallel Synthesis Scheme for this compound Analogs
| Reactant A | Reactant B | Resulting Analog Structure |
| 4-Bromo-3-chlorophenyl isocyanate | Aniline (B41778) | This compound |
| 4-Bromo-3-chlorophenyl isocyanate | 4-Fluoroaniline | 1-(4-Bromo-3-chlorophenyl)-3-(4-fluorophenyl)urea |
| 4-Bromo-3-chlorophenyl isocyanate | 3-Methoxyaniline | 1-(4-Bromo-3-chlorophenyl)-3-(3-methoxyphenyl)urea |
| 4-Bromo-3-chloroaniline | Phenyl isocyanate | This compound |
| 4-Bromo-3-chloroaniline | 4-Chlorophenyl isocyanate | 1-(4-Bromo-3-chlorophenyl)-3-(4-chlorophenyl)urea |
This table illustrates the combinatorial approach to generating analogs. The specific reactants would be chosen based on the desired structural diversity.
Targeted Synthesis of Potent Derivatives
While combinatorial approaches are excellent for initial screening, targeted synthesis is employed to create specific, rationally designed analogs with potentially enhanced potency and selectivity. This strategy is often guided by computational modeling and initial SAR data from library screening. For example, if initial screening reveals that a particular substitution pattern on the phenyl ring is favorable, a series of analogs with minor variations around that pattern will be synthesized to fine-tune the activity.
Lead Optimization Strategies in Chemical Research
Lead optimization is an iterative process that aims to refine the properties of a promising lead compound, such as this compound, to develop a preclinical candidate. nih.gov This process involves a continuous cycle of design, synthesis, and biological testing.
Key strategies in the lead optimization of phenylurea derivatives include:
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the molecule to understand the contribution of each structural element to the biological activity. For the this compound scaffold, this would involve exploring a range of substituents at various positions on both phenyl rings.
Improving Pharmacokinetic Properties: Modifications are made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. This can involve introducing polar groups to improve solubility or blocking sites of metabolism to increase half-life.
Minimizing Off-Target Effects and Toxicity: Chemical modifications are made to increase selectivity for the desired biological target and reduce interactions with other proteins that could lead to adverse effects.
Table 2: Exemplary Data from Lead Optimization of a Related Diaryl Urea Series
| Compound | Modification from Lead | Target Inhibition (IC50, nM) | Cellular Activity (GI50, µM) |
| Lead Compound | - | 150 | 5.2 |
| Analog A | Addition of a methyl group to the terminal phenyl ring | 120 | 4.1 |
| Analog B | Replacement of bromo with chloro | 250 | 8.5 |
| Analog C | Addition of a morpholine (B109124) group to the terminal phenyl ring | 80 | 1.5 |
This table is a hypothetical representation based on typical lead optimization data for diaryl ureas, illustrating how structural changes can impact biological activity.
Development of Probes for Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. A potent and selective derivative of this compound could be developed into a chemical probe.
The development of a chemical probe from this scaffold would typically involve:
Identifying a Potent and Selective Analog: Through the processes described above, an analog with high affinity and selectivity for a particular biological target is identified.
Incorporating a Reporter Tag: The selective analog is then modified to include a reporter tag, such as a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling. This modification should be done at a position on the molecule that does not interfere with its binding to the target. For the this compound scaffold, the unsubstituted phenyl ring would be a logical site for such modifications.
Validation of the Probe: The resulting chemical probe is then rigorously tested to ensure that it retains its potency and selectivity for the target and that the reporter tag functions as intended.
The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for identifying new biological targets.
Future Research Directions and Unanswered Questions
Exploration of Novel Biochemical Targets for Phenylurea Scaffolds
The phenylurea scaffold has proven to be a versatile pharmacophore, with derivatives showing activity against a wide range of biochemical targets. Initially recognized for their role as herbicides that inhibit photosynthesis, their therapeutic potential is an area of expanding research. Future work will likely focus on identifying and validating novel biochemical targets to address various diseases.
Researchers have successfully designed phenylurea derivatives to target several key proteins involved in cancer and other conditions:
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunotherapeutic target for cancer treatment. nih.govmdpi.com Phenylurea derivatives have been developed as potent and selective IDO1 inhibitors, which can help to restore the body's immune response against tumors. nih.govmdpi.com
Penicillin-Binding Protein 4 (PBP4): In the context of antibiotic resistance, PBP4 is a crucial enzyme in Staphylococcus aureus. Small molecule inhibitors based on the phenylurea scaffold have been identified that may help combat osteomyelitis and reverse β-lactam antibiotic resistance. nih.gov
Receptor Tyrosine Kinases (RTKs): Several phenylurea compounds act as kinase inhibitors. For instance, derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in tumor angiogenesis and metastasis. nih.govotavachemicals.com Others have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a promising target for acute myeloid leukemia (AML). nih.gov
Dual-Target Ligands: There is growing interest in developing single compounds that can modulate multiple targets. Novel phenylurea derivatives have been created that act as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), offering potential new treatments for type 2 diabetes. researchgate.netnih.gov Similarly, dual inhibitors targeting both VEGFR-2 and Programmed Death-Ligand 1 (PD-L1) are being explored to combine anti-angiogenic and immunomodulatory effects in cancer therapy. otavachemicals.commdpi.com
Future exploration will likely involve screening phenylurea-based compound libraries against a broader array of enzymes and receptors. Unanswered questions remain regarding the full spectrum of proteins that can be effectively modulated by this scaffold and the potential for developing therapies for neurodegenerative diseases, inflammatory disorders, and other complex illnesses.
| Target Protein/Enzyme | Therapeutic Area | Research Finding |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | Phenylurea derivatives show potent and selective inhibition of IDO1, a key enzyme in tryptophan metabolism. nih.govmdpi.com |
| Penicillin-Binding Protein 4 (PBP4) | Infectious Disease | A phenylurea scaffold was shown to impede PBP4 substrate binding, potentially reversing antibiotic resistance in S. aureus. nih.gov |
| VEGFR-2 and c-MET | Oncology | Dual inhibitors based on a 1,3-diphenylurea appended aryl pyridine structure have been developed to induce apoptosis in cancer cells. nih.gov |
| Glucokinase (GK) and PPARγ | Diabetes | Novel phenylurea derivatives have been designed to simultaneously activate both GK and PPARγ, acting as dual-target hypoglycemic agents. researchgate.net |
| FLT3 Kinase | Oncology (AML) | Machine learning models have aided the design of phenylurea derivatives as potent inhibitors of FLT3 for the treatment of acute myeloid leukemia. nih.gov |
Advanced Computational Modeling for Predictive Design
The design and optimization of novel phenylurea derivatives can be significantly accelerated by advanced computational modeling. These in silico techniques allow researchers to predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before they are synthesized, saving time and resources.
Key computational approaches being applied to phenylurea research include:
Machine Learning (ML): ML models are being used to predict the bioactivity of new chemical structures. For example, a machine learning-aided approach was used to design and screen for novel 4-(imidazo[1,2-a]pyridine-3‑carbonyl) phenyl urea (B33335) derivatives as potent FLT3 inhibitors for AML. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been instrumental in understanding how phenylurea derivatives bind to the active sites of enzymes like IDO1, c-MET, VEGFR-2, and urease, providing insights for further optimization. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Such models have been used to predict the structure-dependent reactivity of phenylurea herbicides during degradation processes. researchgate.net
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps in the early identification of compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net
Future research will likely see a greater integration of these computational methods. The development of more accurate predictive models, potentially incorporating artificial intelligence, will be crucial. Unanswered questions include how to better predict off-target effects and long-term toxicity, and how to design compounds that can overcome drug resistance mechanisms, all through computational means.
Development of Highly Selective Phenylurea Derivatives
A major challenge in drug development is ensuring that a compound interacts specifically with its intended target, thereby minimizing off-target effects and associated toxicity. For phenylurea derivatives, future research will continue to focus on synthetic strategies to enhance selectivity.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the chemical structure of the phenylurea scaffold, researchers can identify which functional groups and substitution patterns are crucial for potent and selective activity. For example:
In the development of IDO1 inhibitors, SAR studies revealed a strong preference for para-substitution on the phenyl ring. While substitutions with halogens like fluorine, chlorine, and bromine resulted in similar activity, bulky substituents led to a loss of potency. nih.gov Furthermore, these derivatives were shown to be highly selective for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov
For dual PPARδ/sEH modulators, systematic optimization identified that 2,4- and 3,4-disubstitution patterns with small halo and alkyl moieties on the distal phenylurea group enhanced dual potency while maintaining selectivity over other PPAR isoforms. acs.org
The synthesis of antitumor agents based on N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas demonstrated that the nature of the haloacyl chain and the N'-substituent were critical for anticancer potency. nih.gov
Future work will involve the use of sophisticated synthetic chemistry to create novel analogs with fine-tuned properties. frontiersin.orgtandfonline.com This includes the synthesis of compounds with specific stereochemistry and the incorporation of unique functional groups to optimize interactions with the target protein. A key unanswered question is the extent to which selectivity can be achieved for targets that belong to large and highly similar protein families, such as kinases.
Mechanistic Studies of Phenylurea Compound Degradation Pathways
Understanding the environmental fate of phenylurea compounds, many of which are used as herbicides, is critical for assessing their ecological impact. tandfonline.comresearchgate.netkuleuven.be Future research must continue to investigate the mechanisms by which these compounds are degraded, both through biological and abiotic processes.
The primary degradation pathways for phenylurea herbicides involve microbial action and photodegradation. oup.comnih.gov Key mechanistic steps that have been identified include:
N-Dealkylation: A common initial step in the microbial degradation of N,N-dimethyl- and N-methoxy-N-methyl-substituted phenylureas is the sequential removal of the alkyl groups from the urea side chain. oup.comnih.gov
Hydrolysis: Following dealkylation, the urea bond is often hydrolyzed, leading to the formation of substituted aniline (B41778) derivatives. oup.comnih.gov Some bacteria, such as Arthrobacter globiformis, can directly hydrolyze the phenylurea compound to its corresponding aniline without prior dealkylation. nih.govresearchgate.net
Hydroxylation: Fungal degradation pathways can differ from bacterial ones and may involve hydroxylation of the phenyl ring or the alkyl side chains, creating new metabolites. nih.gov
Photocatalytic Degradation: In the presence of sunlight and semiconductor materials like ZnO or TiO2, phenylurea herbicides can undergo photocatalytic degradation, which also involves processes like N-demethylation and N-demethoxylation. nih.gov
While general pathways are known, many details remain to be elucidated. Future research should focus on identifying the specific enzymes and genes responsible for each degradation step in various microorganisms. researchgate.net The toxicity and persistence of intermediate degradation products are also of significant concern, as some metabolites have been shown to be more toxic than the parent compound. oup.com A deeper understanding of these degradation pathways will be essential for developing effective bioremediation strategies for contaminated soils and water. nih.gov
| Degradation Process | Key Mechanistic Steps | Mediating Factor |
| Microbial Degradation | Sequential N-dealkylation, Hydrolysis to aniline derivatives, Ring hydroxylation. oup.comnih.gov | Soil bacteria (e.g., Sphingomonas, Arthrobacter) and fungi (e.g., Mortierella). nih.govnih.govnih.gov |
| Photodegradation | N-demethylation, N-demethoxylation. nih.gov | Sunlight, often in the presence of photocatalysts like ZnO or TiO2. nih.gov |
Synergistic Effects of Phenylurea Compounds with Other Chemical Entities
The combined action of two or more chemical compounds can sometimes produce an effect that is greater than the sum of their individual effects—a phenomenon known as synergy. Exploring the synergistic potential of phenylurea compounds with other chemical entities is a promising avenue for future research in both agriculture and medicine.
In agriculture, phenylurea herbicides are often part of complex chemical mixtures in the environment. Studies on the joint toxicity of different phenylurea herbicides on algae have shown that their combined effects can be predicted, which is important for environmental risk assessment. researchgate.net Phenylurea-type cytokinins, such as thidiazuron (TDZ), have been studied in combination with other plant growth regulators like gibberellic acid to synergistically improve the development and quality of seedless grapes. mdpi.com
In medicine, the concept of combination therapy is well-established, particularly in oncology. Future research could explore the synergistic effects of phenylurea-based therapeutic agents with other anticancer drugs. For example, a phenylurea compound that inhibits a specific kinase could be combined with a traditional chemotherapeutic agent or another targeted therapy to achieve a more potent antitumor effect or to overcome drug resistance.
Key unanswered questions in this area include identifying the optimal combination ratios and dosing schedules to maximize synergy while minimizing toxicity. Furthermore, the molecular mechanisms underlying these synergistic interactions need to be thoroughly investigated. Such studies could lead to the development of more effective and robust treatment regimens for a variety of diseases and more efficient agricultural practices.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-3-chlorophenyl)-3-phenylurea, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : A two-step approach is commonly employed: (i) coupling 4-bromo-3-chloroaniline with phenyl isocyanate under anhydrous conditions, followed by (ii) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). To optimize yield, reaction parameters (temperature, solvent polarity, stoichiometry) can be systematically tested using factorial design . Computational reaction path searches (e.g., quantum chemical calculations) may identify energy barriers and intermediates, reducing trial-and-error experimentation .
Q. How can crystallographic data for this compound be obtained, and what analytical techniques validate its structural conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software provide bond lengths/angles and torsional parameters . Complementary techniques include FT-IR (to confirm urea C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic substituent patterns) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data during compound characterization be resolved?
- Methodological Answer : Cross-validation using orthogonal methods is critical. For example:
- If HPLC purity conflicts with NMR integration, use high-resolution mass spectrometry (HR-MS) to confirm molecular mass .
- For ambiguous NOESY signals, employ density functional theory (DFT) to simulate nuclear Overhauser effects and compare with experimental data .
- Inconsistent melting points may indicate polymorphism; differential scanning calorimetry (DSC) can identify multiple endotherms .
Q. What strategies improve the solubility and bioavailability of this compound for in vitro biological assays?
- Methodological Answer :
- Structural modification : Introduce hydrophilic groups (e.g., sulfonate) at the phenylurea moiety while monitoring SAR .
- Formulation : Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. Phase solubility studies determine binding constants .
- Nanoparticle encapsulation : Employ membrane technologies (e.g., liposomes) to enhance aqueous dispersion .
Q. How can researchers design experiments to investigate the compound’s reaction mechanisms in catalytic or photochemical studies?
- Methodological Answer :
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in urea) combined with kinetic isotope effects (KIE) to identify rate-determining steps .
- In situ spectroscopy : UV-Vis or Raman monitoring of intermediates under controlled light/thermal conditions .
- Computational modeling : Transition state analysis via Gaussian or ORCA software to map potential energy surfaces .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation assays : OECD 301F tests with activated sludge to measure half-life under aerobic conditions .
- Advanced oxidation processes (AOPs) : Use LC-MS/MS to identify hydroxyl radical-induced degradation products .
- In silico prediction : Tools like EPA’s EPI Suite estimate bioaccumulation (BCF) and toxicity (ECOSAR) .
Data Contradiction and Optimization Examples
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
